molecular formula C55H92N2O22 B1214906 Tgmac CAS No. 91202-79-8

Tgmac

Número de catálogo: B1214906
Número CAS: 91202-79-8
Peso molecular: 1133.3 g/mol
Clave InChI: ISCFDVIOYCQTEH-SXQGXBMZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tgmac, also known as this compound, is a useful research compound. Its molecular formula is C55H92N2O22 and its molecular weight is 1133.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Key Applications

  • Prion Disease Research : Tgmac mice have been utilized to investigate the transmissibility and pathogenesis of different prion strains. Studies have shown that this compound mice are more susceptible to classical bovine spongiform encephalopathy (BSE) compared to humanized models (Hu-Tg340). This susceptibility is critical for understanding how various prion strains infect hosts and progress within the nervous system .
  • Modeling Human Disease : The this compound model serves as an effective tool for studying human prion diseases such as variant Creutzfeldt-Jakob disease (vCJD). Research indicates that this compound mice exhibit similar neuropathological features and survival rates when inoculated with vCJD compared to humanized counterparts, making them a valuable resource for preclinical studies .
  • Transmissibility Studies : The model allows for the evaluation of transmissibility across different species. For instance, studies have demonstrated that this compound mice can be infected with various prion strains, providing insights into cross-species transmission risks and mechanisms .

Case Study 1: Transmission Dynamics

A study involving this compound mice inoculated with classical BSE revealed that these mice showed dense plaques indicative of early-stage prion infection. The results highlighted the efficiency of this model in mimicking the disease's progression observed in macaques and humans .

Strain TypeInfection RateSurvival Time (days)
Classical BSE100%537 ± 105
Variant CJD100%545 ± 146

Case Study 2: Neuropathological Analysis

In another investigation, researchers used immunostaining techniques to analyze brain samples from this compound mice infected with vCJD. The findings showed significant similarities in lesion profiles between this compound and Hu-Tg340 models, reinforcing the relevance of this compound as a surrogate for human disease studies .

Propiedades

Número CAS

91202-79-8

Fórmula molecular

C55H92N2O22

Peso molecular

1133.3 g/mol

Nombre IUPAC

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-[[2-[[1,3-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]propan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoate

InChI

InChI=1S/C55H92N2O22/c1-27(2)7-6-8-28(3)32-11-12-33-31-10-9-29-19-30(15-17-53(29,4)34(31)16-18-54(32,33)5)76-40(63)14-13-38(61)56-20-39(62)57-55(24-73-50-47(70)44(67)41(64)35(21-58)77-50,25-74-51-48(71)45(68)42(65)36(22-59)78-51)26-75-52-49(72)46(69)43(66)37(23-60)79-52/h9,27-28,30-37,41-52,58-60,64-72H,6-8,10-26H2,1-5H3,(H,56,61)(H,57,62)/t28-,30+,31+,32-,33+,34+,35-,36-,37-,41+,42+,43+,44+,45+,46+,47-,48-,49-,50-,51-,52-,53+,54-/m1/s1

Clave InChI

ISCFDVIOYCQTEH-SXQGXBMZSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)NCC(=O)NC(COC5C(C(C(C(O5)CO)O)O)O)(COC6C(C(C(C(O6)CO)O)O)O)COC7C(C(C(C(O7)CO)O)O)O)C)C

SMILES isomérico

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)NCC(=O)NC(CO[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)(CO[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)CO[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)C)C

SMILES canónico

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)NCC(=O)NC(COC5C(C(C(C(O5)CO)O)O)O)(COC6C(C(C(C(O6)CO)O)O)O)COC7C(C(C(C(O7)CO)O)O)O)C)C

Sinónimos

N-(tris((beta-galactopyranosyloxy)methyl)methyl)-N(alpha)-(4-(5-cholesten-3 beta-yloxy)succinyl)glycinamide
N-(tris((beta-galactopyranosyloxy)methyl)methyl)-N(alpha)-(4-(5-cholesten-3 beta-yloxy)succinyl)glycinamide, 3H-labeled
TGMAC
tris-Gal-Chol

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.